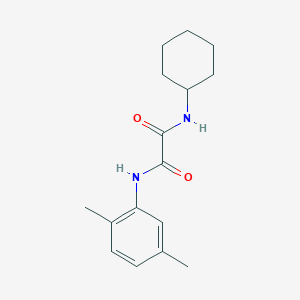

N-cyclohexyl-N'-(2,5-dimethylphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-N'-(2,5-dimethylphenyl)oxamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis of Oxalamides

Oxalamides can be synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2. This process is homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction can also be accomplished using the same catalyst .

Biological Activity

Oxalamide skeletons are prevalent in many biologically active molecules and pharmaceuticals . For example, Lixiana, an anticoagulant, contains an oxalamide moiety . Another oxalamide shows promising antiviral activity of entry inhibitors targeting the CD4-binding site of HIV-1 .

Ligands in Copper Catalyzed Cross Coupling Reactions

Oxalamides are employed as robust ligands in copper catalyzed cross coupling reactions . They are used in the synthesis of various organic compounds.

Food Processing

Oxalamides are popular in food processing as flavoring agents . They are used to enhance the taste and aroma of various food products.

Drug Delivery

Oxalamides are used in drug delivery as a synthon of organosilica nanoparticles . They help in the efficient delivery of drugs to the targeted site in the body.

Catalysts in Chemical Reactions

N,N′-Bis(furan-2-ylmethyl)oxalamide, a type of oxalamide, is very effective for promoting Cu-catalyzed N-arylation of anilines . This shows that oxalamides can be used as catalysts in various chemical reactions.

Wirkmechanismus

Mode of Action

Like other oxalamides, it may interact with its targets by forming hydrogen bonds or other types of non-covalent interactions .

Pharmacokinetics

Information about the compound’s bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Action Environment

The action, efficacy, and stability of N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details about these influences are currently unknown .

Eigenschaften

IUPAC Name |

N-cyclohexyl-N'-(2,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11-8-9-12(2)14(10-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSMZTFAUIVXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)

![2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2797396.png)

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)